molecular formula C25H24N6O2 B271944 [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

货号 B271944
分子量: 440.5 g/mol
InChI 键: KVBUPACXKLYOGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine.

作用机制

The mechanism of action of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate the p53 tumor suppressor pathway, which can induce apoptosis in cancer cells. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta in Alzheimer's disease. Furthermore, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been shown to activate the Nrf2-ARE pathway, which can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects
[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. It has been shown to induce apoptosis in cancer cells, protect against the degeneration of dopaminergic neurons, and protect against oxidative stress and inflammation. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to inhibit the aggregation of amyloid-beta and can protect against the neurotoxicity of this protein.

实验室实验的优点和局限性

One advantage of using [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A in lab experiments is its potential to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to have multiple mechanisms of action, making it a promising candidate for drug development. However, one limitation of using [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

未来方向

There are several future directions for the research of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A. One direction is the development of more efficient and cost-effective synthesis methods to increase its availability. Another direction is the investigation of its potential applications in other diseases, such as Huntington's disease and multiple sclerosis. Furthermore, the mechanism of action of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A needs to be further elucidated to fully understand its potential therapeutic effects. Finally, the development of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A as a drug candidate requires further preclinical and clinical studies to determine its safety and efficacy.

合成方法

The synthesis of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 1-phenyl-1H-tetrazol-5-amine with 3-methoxy-4-(chloromethyl)benzaldehyde to form 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzaldehyde. This product is then reacted with 2-(1H-indol-3-yl)ethanamine to form [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzyl}amine, which is then treated with hydrogen gas in the presence of a palladium catalyst to form [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A.

科学研究应用

[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to inhibit the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease, and can protect against the neurotoxicity of this protein. Furthermore, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been shown to have neuroprotective effects and can protect against the degeneration of dopaminergic neurons, which are affected in Parkinson's disease.

属性

产品名称

[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

分子式

C25H24N6O2

分子量

440.5 g/mol

IUPAC 名称

2-(1H-indol-3-yl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C25H24N6O2/c1-32-24-15-18(16-26-14-13-19-17-27-22-10-6-5-9-21(19)22)11-12-23(24)33-25-28-29-30-31(25)20-7-3-2-4-8-20/h2-12,15,17,26-27H,13-14,16H2,1H3

InChI 键

KVBUPACXKLYOGY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC4=NN=NN4C5=CC=CC=C5

规范 SMILES

COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC4=NN=NN4C5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。